molecular formula C15H9N3O6 B11635746 5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11635746
M. Wt: 327.25 g/mol
InChI Key: KWKSHQMDFBIYCR-UHFFFAOYSA-N
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Description

5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the nitration of benzofuran followed by the coupling of the nitrobenzofuran with 4-nitroaniline. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration step, and coupling agents like dicyclohexylcarbodiimide (DCC) for the amide bond formation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran or phenyl derivatives.

Scientific Research Applications

5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H9N3O6

Molecular Weight

327.25 g/mol

IUPAC Name

5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C15H9N3O6/c19-15(16-10-1-3-11(4-2-10)17(20)21)14-8-9-7-12(18(22)23)5-6-13(9)24-14/h1-8H,(H,16,19)

InChI Key

KWKSHQMDFBIYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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